molecular formula C12H16ClNO3 B8589596 tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate

tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate

Cat. No. B8589596
M. Wt: 257.71 g/mol
InChI Key: QELHOZLOTUGMOU-UHFFFAOYSA-N
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Patent
US08524750B2

Procedure details

To a solution of (5-amino-2-chlorophenyl)methanol (Aldrich, 500 mg, 3.17 mmol) in a mixture of dioxane (7.5 mL), water (7.5 mL) was added sodium carbonate (336 mg, 3.17 mmol) previously dissolved in 4 mL of water. Solution was stirred and cooled in an ice bath. Boc-anhydride (Aldrich, 692 mg, 3.17 mmol) was added in one portion, and stirring was continued at room temperature for 3 h. Dioxane was removed in vacuo conditions and the aqueous layer chilled, covered with a layer of ethyl acetate, and acidified to pH 4 with dilute KHSO4 (10%, aq) (ALDRICH). This was followed by extraction (EtOAc) and purification by chromatographic column 25 g cartridge (ISOLUTE silice) using Hex/EtOAc 100/0 to 50/50, giving 1,1-dimethylethyl [4-chloro-3-(hydroxymethyl)phenyl]carbamate (560 mg, 2.17 mmol, 68%). 1H NMR (300 MHz, DMSO-d6) δ ppm: 9.46 (br s, 1H), 7.72 (s, 1H), 7.21-7.32 (m, 2H), 5.35 (t, 1H), 4.48 (d, 2H), 1.47 (s, 9H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
336 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Boc-anhydride
Quantity
692 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:10])=[C:6]([CH2:8][OH:9])[CH:7]=1.[C:11](=[O:14])([O-])[O-:12].[Na+].[Na+]>O1CCOCC1.O>[Cl:10][C:5]1[CH:4]=[CH:3][C:2]([NH:1][C:11](=[O:14])[O:12][C:6]([CH3:8])([CH3:7])[CH3:5])=[CH:7][C:6]=1[CH2:8][OH:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC=1C=CC(=C(C1)CO)Cl
Name
Quantity
7.5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
7.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
336 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Boc-anhydride
Quantity
692 mg
Type
reactant
Smiles
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
Dioxane was removed in vacuo conditions
TEMPERATURE
Type
TEMPERATURE
Details
the aqueous layer chilled
EXTRACTION
Type
EXTRACTION
Details
This was followed by extraction (EtOAc) and purification by chromatographic column 25 g cartridge (ISOLUTE silice)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)NC(OC(C)(C)C)=O)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.17 mmol
AMOUNT: MASS 560 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 136.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.